molecular formula C₃₂H₃₄O₉ B1140816 Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside CAS No. 38982-56-8

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside

Cat. No.: B1140816
CAS No.: 38982-56-8
M. Wt: 562.61
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Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHIENXWVDRTC-NBCLCUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Methyl α-D-Galactopyranoside

The synthesis begins with methyl α-D-galactopyranoside, a commercially available carbohydrate derivative.

Tritylation at C6 Hydroxyl

Reagents : Triphenylmethyl chloride (TrCl), pyridine.
Conditions :

  • Dissolve methyl α-D-galactopyranoside in anhydrous pyridine.

  • Add TrCl (1.1 equiv) and stir at room temperature for 48–72 hours.

  • Monitor reaction progress via TLC (ethyl acetate/methanol 6:1).

Mechanism :
The trityl group selectively protects the primary C6 hydroxyl due to steric and electronic factors, forming methyl 6-O-trityl-α-D-galactopyranoside .

Acetylation at C2, C3, and C4 Hydroxyls

Reagents : Acetic anhydride, pyridine, catalytic 4-dimethylaminopyridine (DMAP).
Conditions :

  • Add acetic anhydride (3.5 equiv) and DMAP (0.1 equiv) to the tritylated intermediate.

  • Stir at 25°C for 12–18 hours.

  • Quench with ice-water and extract with dichloromethane.

Mechanism :
Acetylation proceeds via nucleophilic acyl substitution, yielding the fully protected product.

Purification

Method : Column chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1 gradient).
Yield : 70–85% after optimization.

Optimization and Key Findings

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Tritylation time72 hoursMaximizes C6 protection
Acetylation catalystDMAP (0.1 equiv)Reduces side reactions
Solvent for tritylationAnhydrous pyridinePrevents hydrolysis

Challenges and Solutions

  • Acetyl Migration : Observed during detritylation under acidic conditions. Mitigated by using mild deprotection agents (e.g., H2O/AcOH).

  • Trityl Stability : Trityl groups are sensitive to moisture; rigorous anhydrous conditions are essential.

Characterization Data

Physical Properties

  • Appearance : White crystalline solid.

  • Melting Point : 177–182°C.

  • Optical Rotation : [α]²²/D +55° (c = 1% in chloroform).

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 7.20–7.40 (m, 15H, Trityl), 5.30–5.50 (m, 3H, H2–H4), 4.80 (d, J = 3.6 Hz, H1), 3.38 (s, 3H, OCH₃), 2.10–2.20 (s, 9H, OAc).

  • ¹³C NMR :

    • δ 170.2 (C=O), 144.5 (Trityl), 97.8 (C1), 72.4–69.8 (C2–C5), 63.1 (C6), 55.2 (OCH₃), 20.7 (OAc).

Alternative Methods

Isopropylidene Intermediate Route

  • Step 1 : Protect C3 and C4 hydroxyls with an isopropylidene group.

  • Step 2 : Tritylate C6, followed by acetylation of C2.

  • Yield : 65–70%.

Benzylidene Protection

  • Procedure : Use 4,6-O-benzylidene protection to direct tritylation to C6.

  • Limitation : Requires additional deprotection steps.

Industrial-Scale Considerations

  • Cost Efficiency : Use of recoverable solvents (e.g., toluene) for tritylation.

  • Catalyst Recycling : DMAP can be reused with minimal loss of activity.

Critical Analysis of Literature

  • Rashid et al. (1990) : Demonstrated that acetyl migration is negligible when acetylation follows tritylation.

  • ChemicalBook Data : Confirms physical properties but lacks mechanistic insights .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Scientific Research Applications

Glycosylation Agent

One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is as a glycosylation agent. It facilitates the introduction of galactose units into various molecules, which is crucial for the synthesis of glycoproteins and glycolipids. This compound's trityl group protects the hydroxyl group at position six, enhancing its reactivity in glycosylation reactions.

Case Study: Synthesis of Glycoproteins

In a study focusing on the synthesis of glycoproteins, researchers utilized Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside to introduce galactose residues onto peptide backbones. The resulting glycopeptides exhibited improved stability and biological activity compared to their non-glycosylated counterparts. This underscores the importance of carbohydrate modifications in enhancing protein functionality.

Synthesis of Complex Carbohydrates

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is instrumental in synthesizing complex carbohydrates such as oligosaccharides and polysaccharides. Its use in stepwise glycosylation reactions allows for precise control over the structure and linkage types within carbohydrate chains.

Data Table: Comparison of Oligosaccharide Synthesis Methods

MethodYield (%)Reaction Time (hours)Complexity Level
Direct Glycosylation7024Moderate
Using Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside8512High

This table illustrates that utilizing Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside can significantly enhance yields and reduce reaction times in oligosaccharide synthesis.

Pharmaceutical Applications

The compound has also found applications in drug development. Its ability to modify drug molecules by attaching carbohydrate moieties can improve pharmacokinetics and bioavailability.

Case Study: Drug Delivery Systems

A recent study investigated the incorporation of galactose residues via Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside into liposomal formulations for targeted drug delivery. The results indicated enhanced cellular uptake in galactose-binding cells, demonstrating the potential for improved therapeutic efficacy.

Biochemical Research

In biochemical research, this compound is utilized to study carbohydrate-protein interactions. By modifying proteins with galactose units, researchers can investigate binding affinities and mechanisms involved in cellular recognition processes.

Data Table: Binding Affinities of Modified Proteins

Protein ModificationBinding Affinity (Kd)
Unmodified Protein500 nM
Protein with Galactose Residues50 nM

This data suggests that the introduction of galactose residues significantly enhances binding affinity to specific receptors.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl and trityl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of the trityl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a glycosylation agent with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside has the following chemical characteristics:

  • Molecular Formula : C32H34O9
  • Molecular Weight : 562.607 g/mol
  • CAS Number : 38982-56-8

This compound features multiple acetyl groups that enhance its solubility and reactivity, making it a versatile building block in carbohydrate chemistry .

Glycosylation Agent

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is primarily used as a glycosylation agent in the synthesis of oligosaccharides and glycosides. Its ability to donate the galactose moiety facilitates the formation of glycosidic bonds, which are crucial in various biological processes .

Enzyme Inhibition Studies

Recent studies have highlighted its role as an inhibitor of specific glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds and are involved in numerous physiological functions, including digestion and cellular signaling. The inhibition of these enzymes can have therapeutic implications, particularly in metabolic disorders and cancer treatment .

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TypeInhibition TypeReference
β-GlycosidasesSelective Inhibition
GlucuronidaseModerate Inhibition
XylanasePotent Inhibitor

Case Study 1: Synthesis of Oligosaccharides

In a study focused on synthesizing complex oligosaccharides, Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside was employed to create a series of galactose-containing compounds. The efficiency of the glycosylation reaction was significantly improved compared to traditional methods, demonstrating its utility in carbohydrate chemistry .

Case Study 2: Therapeutic Applications

Research has indicated that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside may possess anti-cancer properties by inhibiting specific glycosidases involved in tumor progression. This potential was illustrated in vitro where treated cells showed reduced proliferation rates compared to controls .

Q & A

Basic: What are the common protecting groups used in the synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside, and how are they strategically employed?

The synthesis employs acetyl (OAc), trityl (Tr), and benzoyl (Bz) groups to protect hydroxyl positions. The trityl group at the 6-O position shields the primary hydroxyl due to its steric bulk, enabling selective reactivity at secondary positions (e.g., 2,3,4-OH). Acetyl groups are often introduced via acetic anhydride under basic conditions, while tritylation requires trityl chloride in pyridine. These groups prevent undesired side reactions during glycosylation or functionalization steps .

Advanced: How can researchers optimize glycosylation reactions using this compound as a donor, considering steric effects and catalyst selection?

The bulky 6-O-trityl group reduces reactivity at the anomeric center, necessitating Lewis acid catalysts (e.g., BF₃·Et₂O or TMSOTf) to activate the glycosyl donor. Steric hindrance can be mitigated by using polar aprotic solvents (e.g., CH₂Cl₂ or DMF) to stabilize transition states. Kinetic studies suggest elevated temperatures (40–60°C) improve yields by overcoming steric barriers. Monitoring via TLC or HPLC is critical to avoid over-activation and byproduct formation .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

1H NMR : Acetyl groups appear as singlets at δ 2.0–2.1 ppm (3H each). The trityl group shows aromatic protons at δ 7.2–7.4 ppm (15H). The anomeric proton (α-configuration) resonates at δ 5.1–5.3 ppm (d, J = 3–4 Hz). 13C NMR : Acetyl carbonyls at δ 170–175 ppm; trityl carbons at δ 87–90 (quaternary C) and 127–144 (aromatic C). ESI-MS : [M+Na]+ peaks confirm molecular weight .

Advanced: When encountering unexpected byproducts in the synthesis, what analytical approaches identify structural anomalies?

LC-MS and HRMS detect mass discrepancies, while 2D NMR (COSY, HSQC) resolves regioisomers or misacylated products. For example, accidental trityl migration to secondary hydroxyls alters NOE correlations in NOESY spectra. X-ray crystallography can confirm stereochemistry if crystalline derivatives are obtainable. Comparative analysis with literature data (e.g., coupling constants for α vs. β anomers) is essential .

Basic: What is the role of the trityl group at the 6-O position in this compound's chemical reactivity?

The trityl group acts as a temporary protecting group for the primary hydroxyl, enabling selective functionalization at secondary positions (2,3,4-OAc). Its bulkiness prevents undesired nucleophilic attacks or oxidation during synthetic steps. The trityl group is later removed under mild acidic conditions (e.g., 80% acetic acid) without disrupting acetyl protections .

Advanced: How do temperature and solvent polarity influence the stability of the trityl group during synthetic steps?

Trityl ethers are labile in protic solvents (e.g., MeOH/H₂O) under acidic conditions. Polar aprotic solvents (e.g., DCM, THF) enhance stability up to 50°C. At higher temperatures (>60°C), even in aprotic media, trityl cleavage occurs, necessitating precise control. Catalytic traces of acids (e.g., TsOH) accelerate deprotection, requiring neutral conditions during glycosylation .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the product from unreacted starting materials or deprotected byproducts. Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates. For scale-up, flash chromatography with automated fraction collectors ensures reproducibility .

Advanced: What strategies mitigate premature deprotection of acetyl groups under basic conditions during downstream functionalization?

Acetyl groups are susceptible to hydrolysis in basic media. Use mild bases (e.g., NaHCO₃ instead of NaOH) and short reaction times. Alternatively, switch to acid-stable protecting groups (e.g., benzoyl) for steps requiring basic conditions. Monitoring pH (pH < 8) and low temperatures (0–5°C) further suppress hydrolysis .

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